molecular formula C14H25NO6 B558530 Boc-D-Glu(OtBu)-OH CAS No. 104719-63-3

Boc-D-Glu(OtBu)-OH

Cat. No. B558530
M. Wt: 303.35 g/mol
InChI Key: YGSRAYJBEREVRB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

“Boc-D-Glu(OtBu)-OH” is an organic compound, specifically a derivative of D-glutamic acid . It is commonly used as a protecting group in organic synthesis . The carboxyl group on the D-glutamic acid residue of this compound is condensed with a tert-butoxycarbonyl group (Boc group) to protect its reactivity .

This compound can be used as precursor molecules of synthetic peptides or proteins, which are used to synthesize polypeptides and proteins in drug or biological research . The preparation of Boc-D-Glu(OtBu)-OH is usually obtained by reacting 1-tert-butanol having a D-glutamic acid residue with N-tert-butoxycarbonyl-N’-carbonyldi-tert-butylurea (Boc-NH-Dpnp). The reaction is generally carried out in an organic solvent and is catalyzed by the addition of a base .

  • Peptide Synthesis

    • Boc-D-Glu(OtBu)-OH is commonly used in the synthesis of peptides . It serves as a building block for solid phase peptide synthesis . The Boc group protects the amino group, and the OtBu group protects the carboxyl group, allowing for selective reactions to occur at other sites on the molecule .
    • The compound can be incorporated into a peptide chain using standard peptide synthesis techniques. Once the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final product .
  • Protein Research

    • Boc-D-Glu(OtBu)-OH can be used as a precursor molecule in the synthesis of proteins . This is particularly useful in drug or biological research where specific proteins need to be produced in large quantities .
    • The methods of application involve incorporating the compound into a larger protein structure through peptide bond formation. The resulting protein can then be used in various experimental procedures .
  • Ergogenic Supplements

    • Amino acids and their derivatives, including Boc-D-Glu(OtBu)-OH, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
  • Drug Research

    • Boc-D-Glu(OtBu)-OH can be used in the development of new drugs . It can be incorporated into larger molecules to create potential drug candidates . The specific methods of application and outcomes will depend on the exact nature of the research being conducted .
  • Biochemistry

    • Boc-D-Glu(OtBu)-OH is used in biochemistry for the synthesis of amino acids and their derivatives . It can be used to study the structure and function of proteins .
  • Ergogenic Supplements

    • Amino acids and their derivatives, including Boc-D-Glu(OtBu)-OH, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety And Hazards

“Boc-D-Glu(OtBu)-OH” is a chemical that should be handled and stored properly. When in use, wear appropriate personal protective equipment such as laboratory gloves and safety glasses. Avoid contact with skin and eyes. If exposed or inhaled, flush with water and seek medical advice. When stored, it should be kept in a cool, dry place, and away from fire and oxidizing agents3.


properties

IUPAC Name

(2R)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRAYJBEREVRB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427015
Record name Boc-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Glu(OtBu)-OH

CAS RN

104719-63-3
Record name Boc-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Guruge, YP Ouedraogo, RL Comitz… - ACS chemical …, 2018 - ACS Publications
Glutamate is an excitatory neurotransmitter that controls numerous pathways in the brain. Neuroscientists make use of photoremovable protecting groups, also known as cages, to …
Number of citations: 10 pubs.acs.org
M Jackson, E Bichenkove, JB Sheffield, MA Feitelson… - researchgate.net
General Methods. Anhydrous dichloromethane (DCM), anhydrous dimethylformamide (DMF), anhydrous methanol (MeOH), HBr (33% in glacial AcOH), redistilled diisopropylethylamine …
Number of citations: 0 www.researchgate.net
CM Guruge - 2019 - search.proquest.com
The spatiotemporal regulation of biomolecules in their physiological environment is an essential aspect of biological research. In neuroscience, the activity of neurotransmitters can be …
Number of citations: 3 search.proquest.com
KT Shih, YY Huang, CY Yang, MF Cheng, YW Tien… - Plos one, 2020 - journals.plos.org
(4S)-4-(3-[ 18 F]Fluoropropyl)-L-glutamic acid ([ 18 F]FSPG) is a positron emission tomography (PET) imaging agent for measuring the system x C − transporter activity. It has been used …
Number of citations: 4 journals.plos.org
K Akula - 2017 - scholarshare.temple.edu
This work presents the application of spiroligomers as inhibitors of protein-protein interactions. After the discovery of an acyl-transfer coupling reaction by Dr. Zachary Brown, a previous …
Number of citations: 0 scholarshare.temple.edu

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